2,3-Butadien-1-ol

Beschreibung

The exact mass of the compound 2,3-Butadien-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Butadien-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Butadien-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

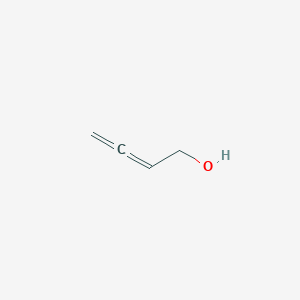

Structure

3D Structure

Eigenschaften

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h3,5H,1,4H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKCVRNKAPHWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18913-31-0 | |

| Record name | 2,3-Butadien-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18913-31-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Butadien-1-ol: Structural Isomers and Tautomeric Landscape

Abstract

2,3-Butadien-1-ol, a C4H6O allenic alcohol, presents a fascinating case study in molecular diversity through its rich array of structural isomers and its dynamic tautomeric equilibria. This guide provides a comprehensive exploration of the structural isomers of 2,3-butadien-1-ol, delving into the intricacies of their classification and stereochemistry. Furthermore, we will dissect the tautomeric forms of these isomers, with a particular focus on the prevalent keto-enol and related equilibria. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and potential applications of these versatile chemical entities.

Introduction to 2,3-Butadien-1-ol

2,3-Butadien-1-ol, also known as hydroxymethylallene, is an organic compound with the chemical formula C4H6O.[1][][3] It belongs to the class of allenic alcohols, characterized by the presence of an allene functional group (two consecutive carbon-carbon double bonds) and a primary alcohol.[4] The unique electronic and steric properties of the allene moiety, combined with the reactivity of the hydroxyl group, make 2,3-butadien-1-ol and its isomers valuable intermediates in organic synthesis.[5]

The physical and chemical properties of alcohols are largely dictated by the hydroxyl group, which enables hydrogen bonding, leading to higher boiling points compared to hydrocarbons of similar molecular weight and solubility in polar solvents.[6][7] Unsaturated alcohols, like 2,3-butadien-1-ol, also exhibit reactivity associated with their carbon-carbon multiple bonds.[8]

Structural Isomerism in C4H6O Alcohols

The molecular formula C4H6O gives rise to a multitude of structural isomers, which are compounds with the same molecular formula but different structural arrangements of atoms.[9][10][11] For the purpose of this guide, we will focus on the open-chain alcohol isomers, excluding cyclic ethers and carbonyl compounds, although it is important to acknowledge their existence within the broader C4H6O isomeric landscape.[12][13]

The structural isomers of 2,3-butadien-1-ol can be categorized based on the nature and position of the unsaturation (double or triple bonds) and the position of the hydroxyl group.

Allenic Alcohols

-

2,3-Butadien-1-ol: The topic of this guide, featuring a terminal allene and a primary alcohol.

-

1,2-Butadien-4-ol: An isomer where the hydroxyl group is at the other end of the carbon chain.

Dienols (Alcohols with Conjugated or Isolated Double Bonds)

-

2,4-Butadien-1-ol: A conjugated dienol.

-

1,3-Butadien-1-ol: A conjugated dienol.

-

1,3-Butadien-2-ol: A conjugated dienol.

Ynols (Alcohols with a Triple Bond)

-

2-Butyn-1-ol

-

3-Butyn-1-ol

-

3-Butyn-2-ol

-

1-Butyn-3-ol

Cyclopropyl and Cyclobutenyl Alcohols

-

Cyclopropylmethanol

-

1-Cyclopropylethanol

-

2-Cyclopropylethanol

-

2-Methylcyclopropanol

-

Cyclobutanol

-

2-Cyclobuten-1-ol

-

3-Cyclobuten-1-ol

The following diagram illustrates the major open-chain alcohol isomers of C4H6O.

Caption: Major open-chain alcohol isomers of C4H6O.

Tautomerism: The Dynamic Equilibrium

Tautomers are constitutional isomers that readily interconvert, existing in a dynamic equilibrium.[14][15] The most common form of tautomerism in organic chemistry is keto-enol tautomerism, where an equilibrium exists between a carbonyl compound (keto form) and an enol (an alkene with a hydroxyl group attached to one of the double-bonded carbons).[14][15][16][17]

Tautomerism of 2,3-Butadien-1-ol

2,3-Butadien-1-ol itself does not have a simple keto-enol tautomer as the hydroxyl group is not directly attached to a double-bonded carbon. However, its isomers, particularly the dienols, exhibit significant tautomerism.

Keto-Enol Tautomerism in C4H6O Isomers

The dienol isomers of 2,3-butadien-1-ol are in equilibrium with their corresponding keto forms (aldehydes and ketones).

-

1,3-Butadien-1-ol is the enol form of crotonaldehyde (2-butenal) .

-

1,3-Butadien-2-ol is the enol form of methyl vinyl ketone (3-buten-2-one) .

The equilibrium generally favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. This tautomerization can be catalyzed by either acid or base.[16][17]

The diagram below illustrates the keto-enol tautomerism for two of the C4H6O isomers.

Caption: Keto-enol tautomerism in C4H6O isomers.

Synthesis and Experimental Protocols

The synthesis of 2,3-butadien-1-ol and its isomers can be achieved through various synthetic routes. A common method for the preparation of 2,3-butadien-1-ol involves the reaction of propargyl alcohol with paraformaldehyde and a secondary amine in the presence of a copper(I) iodide catalyst.[18]

Synthesis of 2,3-Butadien-1-ol: A Representative Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[18]

Materials:

-

Copper(I) iodide (CuI)

-

Paraformaldehyde

-

Diisopropylamine

-

Propargyl alcohol

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Silica gel

Procedure:

-

To a four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add CuI, paraformaldehyde, and THF.

-

Initiate stirring and add diisopropylamine, followed by propargyl alcohol.

-

Heat the mixture to reflux (approximately 66 °C) and maintain for 24 hours.

-

After cooling to room temperature, concentrate the dark-brown solution under reduced pressure.

-

The crude product is then subjected to an acidic workup with diethyl ether and HCl.

-

The organic layer is separated, passed through a short silica gel column, and the solvent is removed.

-

The crude oil is purified by short-path distillation to yield 2,3-butadien-1-ol as a colorless oil.

The following flowchart outlines the key steps in this synthesis.

Caption: Workflow for the synthesis of 2,3-butadien-1-ol.

Spectroscopic Data and Characterization

The characterization of 2,3-butadien-1-ol and its isomers relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Property | 2,3-Butadien-1-ol |

| Molecular Formula | C4H6O[1][][3][19][20] |

| Molecular Weight | 70.09 g/mol [1][][3][21] |

| CAS Number | 18913-31-0[1][][3][20][21][22] |

| Appearance | Colorless liquid[3][18][21] |

| Boiling Point | ~71.54 °C (estimated)[3] |

| Density | 0.919 g/mL at 25 °C[3][21] |

| Refractive Index (n20/D) | 1.477[3][21] |

| ¹H NMR (CDCl₃) | δ (ppm): 5.21–4.86 (m, 4H), 4.15 (m, 2H), 1.7 (t, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 209.0, 90.0, 75.0, 60.0 |

| IR (neat) | ν (cm⁻¹): 3350 (O-H), 1950 (C=C=C), 1050 (C-O) |

Applications in Research and Drug Development

The unique structural features of 2,3-butadien-1-ol and its isomers make them attractive building blocks in organic synthesis. The allene moiety can participate in various cycloaddition and transition-metal-catalyzed reactions, allowing for the construction of complex molecular architectures.

While direct applications of 2,3-butadien-1-ol in drug development are not extensively documented, the broader class of substituted butadienes and related structures are of significant interest. For instance, 1,3-butadiene derivatives are fundamental monomers in the synthesis of synthetic rubbers and polymers with diverse applications.[23] The introduction of functional groups, including hydroxyl groups, can modulate the properties of these polymers for specific applications. The oxidation of 1,3-butadiene leads to a variety of oxygenated products, some of which may have biological activity.[24]

The potential for these C4H6O isomers to serve as precursors for the synthesis of novel heterocyclic compounds and other pharmacologically relevant scaffolds remains an active area of research.

Conclusion

2,3-Butadien-1-ol and its structural isomers represent a rich and diverse family of C4H6O compounds. Their chemistry is defined by the interplay of different functional groups and the dynamic nature of tautomeric equilibria. A thorough understanding of their synthesis, characterization, and reactivity is crucial for harnessing their potential in organic synthesis and, by extension, in the development of new materials and therapeutic agents. This guide has provided a foundational overview to aid researchers and professionals in their exploration of this versatile class of molecules.

References

-

Allen. (n.d.). Draw all the possible isomers of C_(4)H_(6)O (containing carbonyl group). Retrieved from [Link]

-

Organic Syntheses. (2017). Buta-2,3-dien-1-ol. Retrieved from [Link]

-

Quora. (2019a). How many isomers of C4H6O are there? Retrieved from [Link]

-

Wyzant. (2019). How many isomers of C4H6O are there? Retrieved from [Link]

-

Pearson. (n.d.). Draw all constitutional isomers with a molecular formula C4H6O that are open-chain alcohols excluding enols. Retrieved from [Link]

-

Quora. (2022). How many isomers of C4H6O are there? - Chemistry point. Retrieved from [Link]

-

ResearchGate. (n.d.). Buta-2,3-dien-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Butadien-1-ol. Retrieved from [Link]

-

Pearson. (n.d.). Tautomerization Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

BYJU'S. (n.d.). Keto-enol Tautomerism. Retrieved from [Link]

-

Military Medical Science Letters. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-butadien-1-ol (C4H6O). Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 18.6: Keto-Enol Tautomerism. Retrieved from [Link]

-

BYJU'S. (n.d.). The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch18: Enols, Enolates and Tautomerism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of 2,3‐Diethynyl‐1,3‐Butadienes. Retrieved from [Link]

-

PubChem. (n.d.). Allyl Alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Allenes. Retrieved from [Link]

-

Chad's Prep. (2021). 12.2 Properties of Alcohols | Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Butadien-1-ol. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,3-Butadien-1-ol | CAS#:18913-31-0. Retrieved from [Link]

-

ResearchGate. (n.d.). One‐Step Production of 1,3‐Butadiene from 2,3‐Butanediol Dehydration. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Retrieved from [Link]

-

ScienceDirect. (n.d.). Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator. Retrieved from [Link]

Sources

- 1. 2,3-Butadien-1-ol | C4H6O | CID 140447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 18913-31-0 CAS MSDS (2,3-Butadien-1-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Allenes - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

- 8. mmsl.cz [mmsl.cz]

- 9. quora.com [quora.com]

- 10. wyzant.com [wyzant.com]

- 11. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 12. Draw all the possible isomers of `C_(4)H_(6)O` (containing carbonyl group). [allen.in]

- 13. Draw all constitutional isomers with a molecular formula C4H6O th... | Study Prep in Pearson+ [pearson.com]

- 14. byjus.com [byjus.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Tautomerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgsyn.org [orgsyn.org]

- 19. PubChemLite - 2,3-butadien-1-ol (C4H6O) [pubchemlite.lcsb.uni.lu]

- 20. 2,3-Butadien-1-ol [webbook.nist.gov]

- 21. 2,3-Butadien-1-ol 95 18913-31-0 [sigmaaldrich.com]

- 22. 2,3-Butadien-1-ol | CAS#:18913-31-0 | Chemsrc [chemsrc.com]

- 23. mdpi.com [mdpi.com]

- 24. Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to the Synthesis of Allenic Alcohols: Methodologies, Mechanisms, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Allenic alcohols, characterized by their unique cumulated diene and hydroxyl functionalities, are highly versatile building blocks in modern organic synthesis. Their distinct stereoelectronic properties make them valuable precursors for a wide array of complex molecular architectures, including many natural products and pharmaceutically active compounds.[1] This guide provides a comprehensive overview of the core synthetic strategies for accessing these structures, with a particular focus on the synthesis of 2,3-butadien-1-ol, the simplest member of this class. We will explore key methodologies, delve into the mechanistic rationale behind experimental choices, present detailed protocols, and discuss the subsequent application of these compounds in advanced synthetic transformations, such as asymmetric epoxidation.

Introduction: The Strategic Importance of Allenic Alcohols

Allenes are molecules containing two cumulative double bonds, C=C=C. When a hydroxyl group is appended to this framework, the resulting allenic alcohol becomes a powerful synthetic intermediate. The axial chirality of appropriately substituted allenes, combined with the reactivity of both the double bonds and the alcohol, offers multiple handles for stereoselective functionalization. These motifs are not mere chemical curiosities; they are found in natural products and serve as key intermediates in the synthesis of complex targets in medicinal chemistry.[1] 2,3-Butadien-1-ol (H₂C=C=CHCH₂OH) represents the foundational structure in this class, and its synthesis provides a crucial case study in the controlled generation of the allene moiety.[2]

Core Synthetic Strategies for Allenic Alcohols

The synthesis of allenic alcohols can be broadly categorized into several key approaches, each with its own set of advantages and substrate scope limitations. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final product.

Reduction of α,β-Acetylenic Carbonyl Systems

One of the most direct methods involves the reduction of α,β-acetylenic esters or ketones. The choice of reducing agent is critical to selectively reduce the carbonyl group without affecting the alkyne, and to favor the formation of the allene over other potential products.

-

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a bulky, electrophilic reducing agent particularly effective for the partial reduction of esters to aldehydes at low temperatures.[3][4][5] Its utility extends to the reduction of α,β-unsaturated esters to the corresponding allylic alcohols.[6] In the context of acetylenic systems, DIBAL-H can facilitate the 1,4-reduction of an enynol system to deliver the allenic alcohol. The mechanism involves coordination of the aluminum center to the carbonyl oxygen, followed by hydride delivery. The bulky nature of the reagent can sterically direct the reaction pathway.[4]

-

Lithium Aluminum Hydride (LAH): As a powerful, nucleophilic hydride source, LAH (LiAlH₄) is capable of reducing a wide range of functional groups, including esters and carboxylic acids, to primary alcohols.[7][8][9] Its application in synthesizing allenic alcohols often involves the reduction of propargylic precursors bearing a leaving group. For instance, the interesting allenic alcohol, 1,2-butadien-4-ol, was synthesized in 68% yield by the LAH reduction of 4-chloro-2-butyn-1-ol.[2]

Organometallic Additions and Rearrangements

Organometallic reagents provide a robust platform for constructing allenic alcohols through carbon-carbon bond formation or catalyzed rearrangements.

-

Organocuprate Addition to Acetylenic Epoxides: This elegant method provides α-hydroxyallenes through the SN2' reaction of a dialkylcopperlithium reagent with an α-acetylenic epoxide.[10] The reaction proceeds with high regioselectivity, as the cuprate preferentially attacks the sp-hybridized carbon of the alkyne, triggering the opening of the adjacent epoxide ring to form the allene and the alcohol functionality simultaneously.[10]

-

Grignard and Organolithium Reagents: The nucleophilic addition of Grignard (RMgX) or organolithium (RLi) reagents to α,β-acetylenic aldehydes or ketones is a classic method for C-C bond formation and alcohol synthesis.[11][12][13] Depending on the substrate and reaction conditions, either 1,2-addition to the carbonyl or 1,4-conjugate addition can occur, the latter leading to an allenic alcohol after workup.

-

Transition Metal-Catalyzed Reactions: Modern synthetic methods have introduced powerful transition metal-catalyzed routes. For example, a cobalt(III)-catalyzed three-component reaction has been developed for the stereoselective synthesis of allenyl alcohols by sequentially adding a C-H bond to a 1,3-enyne and an aldehyde.[14] Another approach involves the direct transformation of propargylic alcohols into allenes, which can be mediated by various transition metal catalysts.[1]

The following diagram illustrates the primary synthetic avenues discussed.

Table 1: Comparison of Key Synthetic Routes

| Method | Starting Material(s) | Key Reagent(s) | Typical Yields | Advantages | Limitations |

| LAH Reduction | Halo-substituted Alkynols | LiAlH₄ | Moderate-Good | Powerful, readily available reagent.[2] | Low chemoselectivity; reacts with many functional groups.[7][8] |

| Organocuprate Addition | Acetylenic Epoxides | R₂CuLi | Good-Excellent | High regioselectivity, mild conditions.[10] | Requires synthesis of epoxide precursor. |

| CuI-Catalyzed Aminomethylation | Terminal Alkynes, Aldehydes | CuI, Dialkylamine | Moderate-Good | One-pot synthesis from simple precursors.[2][15] | Scope can be limited by amine and alkyne. |

| Co(III)-Catalyzed C-H Addition | 1,3-Enynes, Aldehydes, C-H substrate | Co(III) complex | Good-Excellent | High stereoselectivity, atom economy.[14] | Requires specialized catalyst and substrates. |

Featured Synthesis: A Practical Protocol for 2,3-Butadien-1-ol

A robust and scalable one-step synthesis of 2,3-butadien-1-ol has been published in Organic Syntheses, highlighting a copper(I) iodide-catalyzed reaction between propargyl alcohol, paraformaldehyde, and diisopropylamine.[2][15] This procedure is highly reliable and serves as an excellent model for the practical synthesis of terminal allenic alcohols.

Reaction Principle

The reaction is believed to proceed through a copper acetylide intermediate formed from propargyl alcohol. This intermediate then reacts with an iminium ion, generated in situ from the condensation of paraformaldehyde and diisopropylamine. A subsequent rearrangement and elimination cascade affords the terminal allene. The dialkylamine plays a crucial role in this transformation.[2]

Experimental Protocol: CuI-Catalyzed Synthesis of 2,3-Butadien-1-ol

Disclaimer: This protocol is adapted from a verified procedure and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.[15]

-

Apparatus Setup: An oven-dried, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and a septum for reagent addition under an inert atmosphere (e.g., Nitrogen).

-

Reagent Charging: To the flask, add Copper(I) Iodide (CuI, ≥99.5%), paraformaldehyde (≥94.0%), and anhydrous Tetrahydrofuran (THF, ≥99.0%).[15] The mixture is stirred to form a suspension.

-

Addition of Amine and Alkyne: Diisopropylamine (≥99.0%) is added, followed by the slow addition of distilled propargyl alcohol (≥99%).[15] An exothermic reaction is typically observed.

-

Reaction Execution: The reaction mixture is heated to reflux and maintained for several hours, with progress monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, the reaction is cooled and quenched. The mixture is typically filtered to remove solids, and the filtrate is subjected to an aqueous workup. The product is extracted into an organic solvent like diethyl ether. The combined organic layers are washed, dried, and concentrated in vacuo.[15]

-

Purification: The crude product is purified by short-path distillation under reduced pressure to yield 2,3-butadien-1-ol as a colorless oil.[15] The product is sensitive and should be stored at low temperatures (≤ –30 °C).[15]

The following diagram outlines the laboratory workflow for this synthesis.

Characterization Data

The identity and purity of the synthesized 2,3-butadien-1-ol are confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for 2,3-Butadien-1-ol[15]

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ: 5.35 (quint, J = 6.4 Hz, 1H), 4.85 (dt, J = 6.5, 3.0 Hz, 2H), 4.15 (dt, J = 6.1, 3.0 Hz, 2H), 1.60 (br s, 1H, OH) |

| ¹³C NMR (125 MHz, CDCl₃) | δ: 207.8, 90.6, 76.7, 60.0 |

| IR (neat, cm⁻¹) | ν: 3333, 1956, 1046, 1010 |

| MS (EI) | m/z 70 (M⁺, 18.11%), 55 (100%) |

Synthetic Utility and Key Applications

Allenic alcohols are not merely synthetic targets but are pivotal intermediates for further transformations, particularly in the construction of chiral molecules.

Sharpless Asymmetric Epoxidation

As a subclass of allylic alcohols, allenic alcohols are excellent substrates for the Sharpless-Katsuki asymmetric epoxidation.[16][17] This reaction utilizes a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP) to convert the alkene moiety into an epoxide with very high enantioselectivity (>90% ee).[17][18][19] The resulting 2,3-epoxyalcohols are exceptionally versatile chiral building blocks, readily converted into diols, aminoalcohols, and other valuable structures.[16] The predictability of the stereochemical outcome based on the chirality of the tartrate ligand ((+)-DET or (-)-DET) makes this a cornerstone reaction in asymmetric synthesis.[16]

The catalytic cycle, a subject of detailed mechanistic studies, is believed to involve a dimeric titanium-tartrate complex that orchestrates the enantioselective delivery of the oxygen atom to the allylic alcohol substrate.[18][20]

Role in Drug Development and Natural Product Synthesis

The structural motifs accessible from allenic alcohols are prevalent in bioactive molecules. The ability to introduce chirality and multiple functional groups in a controlled manner makes these intermediates highly sought after in drug discovery campaigns. They have been employed in the total synthesis of terpenes, saccharides, antibiotics, and pheromones, demonstrating their broad utility in constructing complex molecular frameworks.[16] The development of novel transformations using alcohols as sustainable reagents for late-stage functionalization further enhances their importance in creating libraries of drug-like compounds.[21]

Conclusion

The synthesis of allenic alcohols, particularly 2,3-butadien-1-ol, represents a mature yet continually evolving field of organic chemistry. While classic methods involving organometallic reagents and reductions of acetylenic precursors remain foundational, modern transition-metal-catalyzed approaches offer new levels of efficiency and stereocontrol. For researchers and drug development professionals, a deep understanding of these synthetic routes is paramount. The ability to strategically access these versatile building blocks opens the door to innovative molecular designs and provides the crucial starting point for the asymmetric synthesis of complex, high-value chemical entities. The protocols and principles outlined in this guide serve as a technical foundation for the practical application and further exploration of this important class of molecules.

References

-

Buta-2,3-dien-1-ol - Organic Syntheses. (2017). Organic Syntheses. Available at: [Link]

-

Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. (n.d.). MDPI. Available at: [Link]

-

Sharpless epoxidation - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. (n.d.). PMC - NIH. Available at: [Link]

-

Buta-2,3-dien-1-ol - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. (n.d.). ACS Publications. Available at: [Link]

-

Diisobutylaluminium hydride - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. (n.d.). Organic Reactions. Available at: [Link]

-

Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Recent advances in the direct transformation of propargylic alcohols to allenes. (n.d.). RSC Publishing. Available at: [Link]

-

Synthesis of Allenic Alcohols. (1973). RSC Publishing. Available at: [Link]

-

Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction. (n.d.). Wiley Online Library. Available at: [Link]

-

Allylic alcohol synthesis by addition - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Diisobutylaluminum Hydride (DIBAL-H) - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Available at: [Link]

-

Why is the Sharpless epoxidation enantioselective? Part 1: a simple model. (2012). Henry S. Rzepa's Blog. Available at: [Link]

-

Lithium aluminum hydride reduction - YouTube. (2018). YouTube. Available at: [Link]

-

Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. Available at: [Link]

-

Reduction of Carbonyls to Alcohols Using Metal Hydrides. (2023). Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

DIBAL Reducing Agent - Chemistry Steps. (n.d.). Chemistry Steps. Available at: [Link]

-

2,3-Butadien-1-ol | C4H6O | CID 140447 - PubChem. (n.d.). NIH - PubChem. Available at: [Link]

-

DIBAL-H Reduction - Organic Synthesis. (n.d.). Organic Synthesis. Available at: [Link]

-

Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Enynes and Aldehydes. (n.d.). NIH - PubMed Central. Available at: [Link]

-

Empowering alcohols as carbonyl surrogates for Grignard-type reactions. (2020). PMC - Nature. Available at: [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Available at: [Link]

-

Synthesis of alcohols using Grignard reagents I (video) - Khan Academy. (n.d.). Khan Academy. Available at: [Link]

-

Diisobutylaluminum hydride - American Chemical Society. (2024). American Chemical Society. Available at: [Link]

-

Organometallic Reagents in Alcohol Synthesis. (2020). Chemistry LibreTexts. Available at: [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Master Organic Chemistry. Available at: [Link]

-

Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes. (n.d.). PMC - PubMed Central. Available at: [Link]

-

Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. Recent advances in the direct transformation of propargylic alcohols to allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]

- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 5. acs.org [acs.org]

- 6. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis of allenic alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C─H Bond Addition to 1,3-Enynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orgsyn.org [orgsyn.org]

- 16. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 17. organicreactions.org [organicreactions.org]

- 18. mdpi.com [mdpi.com]

- 19. scilit.com [scilit.com]

- 20. rzepa.net [rzepa.net]

- 21. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 2,3-Butadien-1-ol: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic methodologies required for the unambiguous characterization of 2,3-Butadien-1-ol (C₄H₆O), a simple yet structurally significant allenic alcohol. Moving beyond a mere recitation of data, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and the logic of data integration. We will explore the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes not only the expected spectral data but also detailed, field-tested protocols and the scientific rationale that underpins them. The guide culminates in an integrated workflow, demonstrating how these disparate datasets are synthesized to provide a self-validating and authoritative structural confirmation.

Preamble: Understanding the Molecule and Ensuring Safe Handling

2,3-Butadien-1-ol is the simplest allenol, featuring a hydroxyl group attached to a cumulene system (C=C=C).[1] This unique structural motif makes it a valuable building block in organic synthesis.[2] However, its precise characterization is paramount to ensure the integrity of subsequent research and development. The presence of the allene functionality, which is isomeric with other C₄H₆O structures like alkynes and conjugated dienes, necessitates a multi-faceted spectroscopic approach for definitive identification.[3][4]

1.1. Core Structure and Isomeric Considerations

-

IUPAC Name: Buta-2,3-dien-1-ol[5]

-

Molecular Formula: C₄H₆O

-

Molecular Weight: 70.09 g/mol [5]

-

Key Features: A primary alcohol (-CH₂OH), a terminal allene (C=C=CH₂), and a central sp-hybridized carbon.

Before any analytical work commences, a thorough understanding of the compound's safety profile is non-negotiable. Allenes, like other unsaturated hydrocarbons, can be flammable and may have limited stability.

1.2. Mandatory Safety Protocol

-

Hazard Assessment: 2,3-Butadien-1-ol is classified as a flammable liquid and can cause skin, eye, and respiratory irritation. It should be handled in a well-ventilated fume hood at all times.

-

Personal Protective Equipment (PPE): Standard PPE, including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves, is required.

-

Storage: The compound should be stored under refrigeration (2-8°C) to minimize potential polymerization or degradation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For 2,3-Butadien-1-ol, both ¹H and ¹³C NMR are essential to differentiate it from its isomers.

2.1. ¹H NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power and well-defined residual solvent peak. However, the acidic nature of the hydroxyl proton can lead to broad signals or exchange with trace water, obscuring coupling. Adding a drop of D₂O will cause the -OH signal to disappear, confirming its identity.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of 2,3-Butadien-1-ol in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16 (adjust for concentration)

-

Relaxation delay (d1): 2 seconds

-

Pulse width: Calibrated 90-degree pulse

-

-

Confirmation Scan: After the initial acquisition, add one drop of D₂O, shake the tube vigorously, and re-acquire the spectrum to identify the exchangeable -OH proton.

Expected ¹H NMR Data and Interpretation

The spectrum is expected to show four distinct signals corresponding to the four unique proton environments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H -C1 (-CH ₂OH) | ~4.2 | Doublet of Triplets (dt) | J ≈ 6 Hz, 2 Hz | Adjacent to the electron-withdrawing oxygen and coupled to both the C3 proton and the C4 protons. |

| H -C3 (=CH -) | ~5.3 | Quintet or Multiplet | J ≈ 6 Hz | This allenic proton is coupled to the protons on C1 (methylene) and C4 (vinylidene). |

| H -C4 (=CH ₂) | ~4.8 | Doublet of Triplets (dt) | J ≈ 6 Hz, 2 Hz | Terminal allenic protons coupled to the C3 proton and exhibiting long-range coupling to the C1 protons. |

| H -O (-OH ) | ~1.5-3.0 | Broad Singlet | N/A | Labile proton, position and shape are concentration and solvent-dependent. Disappears upon D₂O shake. |

2.2. ¹³C NMR Spectroscopy

Expertise & Experience: Standard ¹³C NMR is acquired with broadband proton decoupling, resulting in each unique carbon environment appearing as a singlet. The central allenic carbon (C2) is the most diagnostic signal. Its sp-hybridized nature and unique electronic environment cause it to resonate far downfield, typically around 200 ppm, a region often associated with carbonyl carbons.[6] This is a key differentiating feature.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for faster acquisition.

-

Instrument Setup: Acquire on a 100 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Mode: Proton-decoupled (e.g., zgpg30)

-

Number of scans: 256 or higher (¹³C is less sensitive)

-

Relaxation delay (d1): 2 seconds

-

Expected ¹³C NMR Data and Interpretation

The spectrum will display four singlets, confirming the four distinct carbon environments.

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 (-C H₂OH) | ~60 | Aliphatic carbon attached to an electronegative oxygen atom. |

| C2 (=C =) | ~200-210 | Key Diagnostic Peak: The central sp-hybridized carbon of the allene resonates significantly downfield.[5][7] |

| C3 (=C H-) | ~85-90 | sp² hybridized allenic carbon adjacent to the central sp carbon. |

| C4 (=C H₂) | ~75-80 | Terminal sp² hybridized carbon of the allene. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Trustworthiness: IR spectroscopy serves as a rapid and reliable method to validate the presence of key functional groups. The protocol is self-validating: if the characteristic allenic and hydroxyl absorptions are present, it provides strong evidence for the proposed structure. The absence of other key stretches (e.g., C≡C at ~2150 cm⁻¹ or conjugated C=C at ~1600-1650 cm⁻¹) helps rule out isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place one drop of neat 2,3-Butadien-1-ol directly onto the ATR crystal.

-

Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Expected IR Absorption Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale for Assignment |

| 3200-3500 | O-H stretch | Strong, Broad | Characteristic of an alcohol's hydrogen-bonded hydroxyl group. |

| ~3050 | =C-H stretch | Medium | C-H stretching of the sp² hybridized carbons (C3, C4). |

| 2850-2950 | -C-H stretch | Medium | C-H stretching of the sp³ hybridized carbon (C1). |

| 1950-1970 | C=C=C asymmetric stretch | Medium-Strong, Sharp | Key Diagnostic Peak: This absorption is highly characteristic of the cumulene system.[5][8] |

| ~1420 | -CH₂ scissoring | Medium | Bending vibration of the methylene group at C1. |

| ~1020 | C-O stretch | Strong | Stretching vibration of the primary alcohol C-O single bond. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Authoritative Grounding: Mass spectrometry provides the definitive molecular weight and offers structural clues through fragmentation patterns. A Gas Chromatography (GC) inlet is ideal as it provides separation and purification prior to ionization, ensuring the mass spectrum corresponds to the correct compound.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of 2,3-Butadien-1-ol (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

GC Conditions:

-

Injector: 250°C

-

Column: Standard non-polar column (e.g., DB-5ms)

-

Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Expected Mass Spectrum Data and Interpretation

The molecular formula C₄H₆O has an exact mass of 70.04186 Da.[5]

| m/z | Proposed Ion | Rationale for Assignment |

| 70 | [C₄H₆O]⁺˙ | Molecular Ion (M⁺˙): Confirms the molecular weight of the compound. |

| 69 | [M-H]⁺ | Loss of a hydrogen radical. |

| 55 | [M-CH₃]⁺ | Loss of a methyl radical (after rearrangement). |

| 41 | [C₃H₅]⁺ | Loss of the formyl radical (-CHO) after rearrangement. |

| 39 | [C₃H₃]⁺ | A common fragment in unsaturated systems, often corresponding to the propargyl cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Expertise & Experience: Unlike conjugated dienes which show strong absorptions above 200 nm, non-conjugated systems like allenes typically exhibit weaker absorptions at shorter wavelengths.[9] The primary value of UV-Vis here is to confirm the absence of strong conjugation, helping to differentiate the target molecule from isomers like 1,3-butadien-1-ol.[3] The choice of solvent is critical; a UV-transparent solvent like ethanol or hexane is required.

Experimental Protocol: UV-Vis

-

Solvent Blank: Record a baseline spectrum using spectroscopic grade ethanol in a matched pair of quartz cuvettes.

-

Sample Preparation: Prepare a dilute solution of 2,3-Butadien-1-ol in ethanol. A concentration of ~0.01 mg/mL is a good starting point.

-

Acquisition: Scan the sample from 400 nm down to 190 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected UV-Vis Data

| Parameter | Value | Interpretation |

| λmax | ~200-225 nm | Corresponds to the π → π* transition of the allenic system. The lack of significant absorbance >230 nm rules out extended conjugation.[10][11] |

| Molar Absorptivity (ε) | Low-Medium | Allenic absorptions are typically weaker than those of conjugated dienes. |

Integrated Analysis: A Holistic Workflow for Structural Confirmation

No single technique is sufficient. True confidence in structural assignment comes from the logical integration of all spectroscopic data. The following workflow illustrates how a researcher systematically builds a case for the structure of 2,3-Butadien-1-ol.

Caption: Direct correlation of structural features to key spectroscopic signals.

Conclusion

The spectroscopic characterization of 2,3-Butadien-1-ol is a clear example of the power of a multi-technique analytical approach. By systematically employing MS, IR, NMR, and UV-Vis spectroscopy, we can move beyond simple data collection to a state of comprehensive understanding. The molecular weight is confirmed, the specific functional groups are identified, the complete carbon-hydrogen framework is elucidated, and the electronic nature of the molecule is verified. This integrated, logic-driven approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advanced research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140447, 2,3-Butadien-1-ol. Retrieved from [Link]

-

ACS Publications (n.d.). Organic Letters. Retrieved from [Link]

-

ResearchGate (n.d.). Buta-2,3-dien-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 173173, (E)-1,3-Butadienol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7845, 1,3-Butadiene. Retrieved from [Link]

-

Master Organic Chemistry (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]

-

The Molecular Atlas (n.d.). 1,3-Butadien-2-ol. Retrieved from [Link]

-

Lide, D. R. (Ed.). (1949). Infrared absorption spectra of the liquid butenes and 1,3-butadiene. Journal of Research of the National Bureau of Standards, 42. Retrieved from [Link]

-

Organic Syntheses (2017). Buta-2,3-dien-1-ol. Retrieved from [Link]

-

Shimadzu (n.d.). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. Retrieved from [Link]

-

Linde Gas GmbH (2022). Safety Data Sheet 1,3-Butadiene, stabilized. Retrieved from [Link]

-

Master Organic Chemistry (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

MDPI (2019). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis and Properties of 2,3-Diethynyl-1,3-Butadienes. Retrieved from [Link]

-

The International Journal of Engineering and Science (2023). Kinetic Studies of Alcohol Oxidation Reaction by UV-VIS Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0041792). Retrieved from [Link]

-

NIST (n.d.). 2,3-Butadien-1-ol in the NIST WebBook. Retrieved from [Link]

-

Occupational Safety and Health Administration (n.d.). Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory). Retrieved from [Link]

-

T3DB (n.d.). 1,3-Butadiene (T3D0156). Retrieved from [Link]

-

PubMed (2007). UV-vis spectrophotometric method for the quantitation of all the components of Italian general denaturant and its application to check the conformity of alcohol samples. Retrieved from [Link]

-

Wikipedia (n.d.). Ethylene. Retrieved from [Link]

-

IARC Publications (n.d.). 1,3-BUTADIENE 1. Exposure Data. Retrieved from [Link]

-

Braskem (2015). Safety Data Sheet - 1,3-butadiene. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10566, 2,3-Dimethyl-1,3-butadiene. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

-

ResearchGate (n.d.). Figure S10. 1 H NMR spectroscopy of (a) 2,3-dimethyl-1,3-butadiene and... Retrieved from [Link]

-

Organic Chemistry Data (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. (E)-1,3-Butadienol | C4H6O | CID 173173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Butadien-2-ol | C4H6O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. 2,3-Butadien-1-ol | C4H6O | CID 140447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

thermodynamic stability of 2,3-Butadien-1-ol

An In-Depth Technical Guide to the Thermodynamic Stability of 2,3-Butadien-1-ol

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,3-butadien-1-ol, a structurally intriguing allenic alcohol. We delve into the delicate balance of stabilizing and destabilizing forces inherent in its molecular architecture, including the cumulative double bonds of the allene group and the electronic influence of the allylic hydroxyl functionality. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering a robust framework for researchers, medicinal chemists, and professionals in drug development. Key areas of exploration include structural isomerism, computational energy profiling, and experimental methods for quantifying stability, such as catalyzed equilibration studies. The guide is structured to provide not just data, but a causal understanding of the molecular behaviors that govern the stability and reactivity of this compound.

Introduction: The Unique Case of an Allenic Alcohol

Allenes, compounds containing cumulative carbon-carbon double bonds (C=C=C), are a fascinating class of molecules known for their unique geometry and distinct reactivity. When a hydroxyl group is placed in proximity to this moiety, as in 2,3-butadien-1-ol, a complex interplay of electronic and steric factors emerges. Understanding the thermodynamic stability of such a compound is paramount for predicting its shelf-life, reactivity in synthetic pathways, and potential metabolic fate.

This guide moves beyond a superficial description to explore the core principles governing the stability of 2,3-butadien-1-ol. We will dissect the contributions of allylic stabilization, a phenomenon that lends unexpected stability to alcohols adjacent to a double bond, and contrast it with the inherent strain of the allene system.[1] Furthermore, we will investigate its propensity to isomerize into more stable tautomers, a critical consideration for its practical application.

Molecular Structure and Isomeric Landscape

The foundational step in assessing thermodynamic stability is to understand the molecule's structure and its relationship with potential isomers. 2,3-Butadien-1-ol features a terminal allene system connected to a primary alcohol. Its key isomeric counterpart in a thermodynamic equilibrium is 3-butyn-1-ol.

Figure 1: Key isomers in the tautomeric equilibrium.

The primary equilibrium to consider is the tautomerization between the allenic alcohol and its corresponding alkyne, 3-butyn-1-ol. This process involves the migration of a proton and a shift of pi-electrons. Generally, the terminal alkyne is thermodynamically more stable than the terminal allene, making this isomerization a crucial aspect of the stability profile of 2,3-butadien-1-ol.

Intrinsic Factors Governing Stability

The net thermodynamic stability of 2,3-butadien-1-ol is a resultant of competing electronic and structural effects.

-

Allenic Strain: The sp-hybridized central carbon and sp²-hybridized terminal carbons of the allene group create a rigid, linear geometry with significant ring strain in cyclic analogues and inherent electronic strain in acyclic systems. This contributes a destabilizing factor compared to conjugated or isolated double bonds.

-

Allylic Stabilization: The hydroxyl group is positioned on a carbon adjacent to a C=C double bond, an arrangement known as an allylic alcohol.[1] This configuration allows for π-electron delocalization through resonance, which distributes electron density, lowers the overall energy of the molecule, and thus imparts significant thermodynamic stability.[1] This stabilizing effect partially counteracts the inherent strain of the allene moiety.

-

Hyperconjugation: Interactions between the σ-electrons in the C-H bonds of the methylene group and the adjacent π-system of the allene can further contribute to stability.[1]

The central question of stability, therefore, becomes: does the allylic stabilization sufficiently overcome the allene strain to render 2,3-butadien-1-ol a persistent species, or is the energetic drive to isomerize to the more stable 3-butyn-1-ol dominant?

Computational Analysis of Thermodynamic Stability

Quantum mechanical calculations provide a powerful predictive tool for assessing the relative stabilities of isomers before embarking on extensive experimental work. By calculating the Gibbs free energy (ΔG) of 2,3-butadien-1-ol and its key isomer, 3-butyn-1-ol, we can predict the position of the equilibrium.

Figure 3: Workflow for experimental equilibration study.

Protocol 2: Base-Catalyzed Isomerization and ¹H NMR Analysis

This protocol is designed as a self-validating system where the progress towards equilibrium is monitored directly.

-

Materials & Synthesis: Synthesize or procure 2,3-butadien-1-ol. A known procedure involves the copper(I)-catalyzed reaction of propargyl alcohol with paraformaldehyde and diisopropylamine. [2][3]Ensure purity (>95%) via distillation and spectroscopic confirmation. [2]Key spectroscopic data can be referenced from databases like PubChem. [4]2. Reaction Setup: In a clean, dry NMR tube, dissolve a precisely weighed amount of 2,3-butadien-1-ol (e.g., 20 mg) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Initial Spectrum (t=0): Acquire a high-resolution ¹H NMR spectrum of the starting material. This serves as the baseline measurement.

-

Initiation of Isomerization: Add a catalytic amount of a non-nucleophilic base (e.g., 1-2 mg of anhydrous potassium carbonate, K₂CO₃).

-

Monitoring: Place the NMR tube in a temperature-controlled spectrometer probe (e.g., heated to 60 °C) or an external heating block, and acquire spectra at regular intervals (e.g., every 30 minutes for the first few hours, then hourly) until the ratio of the two isomers remains constant over several measurements, indicating that equilibrium has been reached.

-

Data Analysis:

-

Identify non-overlapping, characteristic peaks for 2,3-butadien-1-ol and 3-butyn-1-ol.

-

Integrate the area under these peaks in each spectrum.

-

Calculate the molar ratio of the two isomers at equilibrium.

-

-

Calculation of Keq and ΔG°:

-

The equilibrium constant, Keq, is the ratio of the product concentration to the reactant concentration: Keq = [3-Butyn-1-ol] / [2,3-Butadien-1-ol].

-

Calculate the standard Gibbs free energy change using the equation: ΔG° = -RT ln(Keq), where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.

-

Synthesis and Handling: Stability in Practice

The thermodynamic tendency of 2,3-butadien-1-ol to isomerize informs its synthesis and storage. Synthesis is typically performed under conditions that favor its kinetic formation. [2]It is obtained as a colorless oil which should be stored under inert atmosphere at low temperatures (e.g., 2-8°C) to minimize thermal decomposition and isomerization. The presence of acidic or basic impurities can catalyze the rearrangement to the more stable 3-butyn-1-ol.

Conclusion

The thermodynamic stability of 2,3-butadien-1-ol is governed by a nuanced competition between the destabilizing strain of its terminal allene system and the stabilizing influence of its allylic hydroxyl group. [1]While kinetically persistent enough to be isolated and characterized,[2][4] both computational predictions and experimental evidence point towards it being the thermodynamically less stable tautomer compared to 3-butyn-1-ol. The propensity for this isomerization is a critical factor for any professional working with this molecule, influencing everything from reaction planning and purification to long-term storage. The methodologies outlined in this guide provide a robust framework for quantifying this stability and understanding the chemical causality behind it.

References

- Title: Why Allylic Alcohol Is Stable Source: SLT URL

-

Title: Buta-2,3-dien-1-ol Source: Organic Syntheses URL: [Link]

-

Title: Buta-2,3-dien-1-ol Source: ResearchGate URL: [Link]

-

Title: 2,3-Butadien-1-ol Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Stability of Alkenes Source: OpenOChem Learn URL: [Link]

-

Title: Alkene Stability Increases With Substitution Source: Master Organic Chemistry URL: [Link]

-

Title: 7.7: Stability of Alkenes Source: Chemistry LibreTexts URL: [Link]

-

Title: Alkenes: Structure and Stability Source: Chemistry Steps URL: [Link]

-

Title: Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes Source: Dalton Transactions (RSC Publishing) URL: [Link]

Sources

An In-depth Technical Guide to 2,3-Butadien-1-ol (CAS: 18913-31-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2,3-Butadien-1-ol (CAS: 18913-31-0). This allenic alcohol is a fascinating and highly versatile building block in modern organic synthesis. Its unique structural motif, featuring both a reactive allene and a primary alcohol, opens up a vast landscape of chemical transformations. This guide is designed to move beyond a simple recitation of properties; it aims to provide a deeper understanding of the causality behind its reactivity and the practical considerations for its use in a laboratory setting. The protocols and data presented herein are curated to be self-validating, empowering researchers to confidently incorporate this valuable reagent into their synthetic strategies, particularly in the realm of drug discovery and development where novel scaffolds are of paramount importance.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization. 2,3-Butadien-1-ol is a colorless to light yellow liquid, and its key identifiers and physicochemical properties are summarized below. It is worth noting that some variations in reported physical properties exist in the literature, which can be attributed to differences in purity and measurement conditions.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 18913-31-0 | [1] |

| Molecular Formula | C₄H₆O | [1][2][] |

| Molecular Weight | 70.09 g/mol | [1][2][4] |

| IUPAC Name | Buta-2,3-dien-1-ol | [1] |

| Synonyms | 1,2-Butadien-4-ol, 4-Hydroxy-1,2-butadiene, Hydroxymethylallene | [4] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Density | 0.919 g/mL at 25 °C | [4] |

| 0.816 g/cm³ (predicted) | [2] | |

| Boiling Point | 127 °C at 760 mmHg (predicted) | [2] |

| 55 °C at 30-33 mmHg | [5] | |

| Refractive Index (n20/D) | 1.477 | [4] |

| Flash Point | 42.2 °C (108.0 °F) | [4] |

| 43.1 °C | [2] | |

| Storage Temperature | 2-8°C | [4] |

| below -30 °C for long-term storage | [5] |

Spectroscopic Profile

The spectroscopic data for 2,3-Butadien-1-ol are highly characteristic and provide a clear fingerprint for its identification and purity assessment.

The ¹H and ¹³C NMR spectra are instrumental in confirming the unique allenic and primary alcohol functionalities.

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum displays distinct signals that correspond to the different protons in the molecule.

-

δ 5.35 (quint, J = 6.4 Hz, 1H): This signal corresponds to the methine proton (CH ) of the allene, coupled to the two terminal vinyl protons and the two methylene protons.

-

δ 4.85 (dt, J = 6.5, 3.0 Hz, 2H): These are the terminal vinyl protons (=CH₂ ) of the allene.

-

δ 4.15 (dt, J = 6.1, 3.0 Hz, 2H): This signal represents the methylene protons adjacent to the hydroxyl group (-CH₂ OH).

-

δ 1.60 (br s, 1H): This broad singlet is characteristic of the hydroxyl proton (-OH ). The broadness is due to hydrogen bonding and exchange.[5]

-

-

¹³C NMR (125 MHz, CDCl₃): The carbon spectrum is particularly informative for identifying the allenic carbons.

-

δ 207.8: This downfield signal is highly characteristic of the central sp-hybridized carbon of the allene moiety (C=C =C).

-

δ 90.6: This signal corresponds to the terminal sp²-hybridized carbon of the allene bearing the methine proton (C H=C=C).

-

δ 76.7: This signal is assigned to the other terminal sp²-hybridized carbon of the allene (=C H₂).

-

δ 60.0: This upfield signal corresponds to the methylene carbon attached to the hydroxyl group (-C H₂OH).[5]

-

The IR spectrum provides crucial information about the functional groups present. For 2,3-Butadien-1-ol, the key absorptions are:

-

ν 3333 cm⁻¹ (broad): This strong, broad absorption is characteristic of the O-H stretching vibration of the alcohol, with the broadening indicative of hydrogen bonding.[5][7][8]

-

ν 1956 cm⁻¹: This is a very characteristic, sharp, and often strong absorption for the asymmetric C=C=C stretching of the allene group.[5]

-

ν 1046, 1010 cm⁻¹: These strong absorptions are in the fingerprint region and are attributed to the C-O stretching vibration of the primary alcohol.[5][7]

Electron ionization mass spectrometry (EI-MS) of 2,3-Butadien-1-ol reveals a distinct fragmentation pattern.

-

m/z 70 (M⁺): The molecular ion peak is observed, confirming the molecular weight of the compound.[5]

-

m/z 55: This is often the base peak and can be attributed to the loss of a methyl group followed by rearrangement, or loss of the hydroxymethyl radical.[5]

-

Alpha-cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[9][10]

-

Loss of water: Alcohols can also undergo dehydration, leading to a peak at M-18.[9][10][11]

Reactivity and Synthetic Applications

The synthetic utility of 2,3-Butadien-1-ol stems from the orthogonal reactivity of its two functional groups. The allenic moiety can participate in a variety of pericyclic reactions, additions, and metal-catalyzed transformations, while the primary alcohol offers a handle for derivatization or for directing the reactivity of the allene.

Diagram: Reactivity of 2,3-Butadien-1-ol

Caption: Key reaction pathways for 2,3-Butadien-1-ol.

The allenyl alcohol motif is a versatile framework for the synthesis of a wide range of complex structures.[12] It can be viewed as a π-activated alcohol, making it susceptible to elimination, substitution, and rearrangement reactions. Furthermore, the proximity of the hydroxyl group to the allene allows for intramolecular cyclization reactions, providing access to heterocyclic scaffolds such as dihydrofurans.[12]

In the context of drug development, the introduction of the allene moiety can lead to novel molecular geometries and metabolic profiles. The ability to stereoselectively synthesize chiral allenes from propargylic alcohols further enhances the utility of compounds like 2,3-Butadien-1-ol in creating enantiomerically pure drug candidates.[13][14]

Synthesis Protocol

A reliable and scalable synthesis of 2,3-Butadien-1-ol is crucial for its widespread application. The following protocol is adapted from a procedure published in Organic Syntheses, which is known for its rigorously tested and reproducible methods.[5]

Diagram: Synthesis Workflow

Caption: Step-by-step synthesis of 2,3-Butadien-1-ol.

Step-by-Step Methodology

Materials and Equipment:

-

Propargyl alcohol

-

Paraformaldehyde

-

Copper(I) iodide (CuI)

-

Diisopropylamine

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (12 N)

-

Round-bottom flask with reflux condenser and mechanical stirrer

-

Heating mantle

-

Rotary evaporator

-

Short path distillation apparatus

Procedure:

-

Reaction Setup: In a 2-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add CuI (38.1 g, 0.20 mol), paraformaldehyde (20.5 g, 0.64 mol), and THF (800 mL).

-

Addition of Reagents: With stirring, add diisopropylamine (56.7 g, 78.5 mL, 0.56 mol) in one portion, followed by the addition of propargyl alcohol (22.5 g, 23.4 mL, 0.40 mol) by syringe. An exotherm from 21 °C to 27 °C is typically observed.

-

Reaction: Heat the resulting mixture to reflux (approximately 66 °C) and maintain for 24 hours. The reaction can be monitored by GC for the consumption of propargyl alcohol.[5]

-

Workup: After cooling to room temperature, concentrate the dark-brown solution under reduced pressure using a rotary evaporator. In a separate flask, prepare a cold (2 °C) solution of diethyl ether (500 mL) and 12 N HCl (50 mL). Slowly and cautiously pour the concentrated reaction mixture into the cold acidic solution with stirring.

-

Extraction: Allow the mixture to settle for 5 minutes, then decant the supernatant yellow solution. Extract the remaining aqueous layer with diethyl ether (2 x 100 mL). Combine all organic phases.

-

Purification: Concentrate the combined organic phases in vacuo. Purify the resulting crude oil by short path distillation (55 °C at 30-33 mmHg) to yield 2,3-butadien-1-ol as a colorless oil.[5]

Yield: A typical yield for this procedure is around 45%.[5]

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are paramount when handling 2,3-Butadien-1-ol.

Hazard Identification

2,3-Butadien-1-ol is classified as a flammable liquid and vapor.[1][4] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][4]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools and take precautionary measures against static discharge.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

-

For short-term storage, a temperature of 2-8°C is recommended.[4]

-

For long-term storage, it is advisable to store the product below -30 °C to prevent degradation.[5] The product may yellow over time.[5]

Conclusion

2,3-Butadien-1-ol is a potent and versatile building block with significant potential for the synthesis of complex organic molecules. Its unique combination of an allenic system and a primary alcohol provides a rich platform for a multitude of chemical transformations. This guide has provided a detailed overview of its properties, spectroscopic signature, reactivity, synthesis, and safe handling. By understanding the principles outlined herein, researchers and drug development professionals can effectively harness the synthetic power of this valuable reagent to advance their scientific endeavors.

References

-

Organic Syntheses. (2017). Buta-2,3-dien-1-ol. Available at: [Link]

-

PubChem. (n.d.). 2,3-Butadien-1-ol. Available at: [Link]

-

Ma, S., et al. (2017). Buta-2,3-dien-1-ol. Organic Syntheses, 94, 153-166. Available at: [Link]

-

Wang, X., et al. (2021). Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C–H Bond Addition to 1,3-Enynes and Aldehydes. Journal of the American Chemical Society, 143(31), 12186–12195. Available at: [Link]

-

Nanjing Chemical Material Corp. (n.d.). Learn About the Application and Storage of Allyl Alcohol. Available at: [Link]

-

Chemwin. (n.d.). Specification for storage and transportation of allyl alcohol. Available at: [Link]

-

Trost, B. M., & Ball, Z. T. (2003). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society, 125(1), 30-31. Available at: [Link]

-

Myers, A. G., et al. (1996). New and Stereospecific Synthesis of Allenes in a Single Step from Propargylic Alcohols. Journal of the American Chemical Society, 118(18), 4492–4493. Available at: [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Trost, B. M., & Ball, Z. T. (2003). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society, 125(1), 30-31. Available at: [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

UCLA. (n.d.). IR: alcohols. Available at: [Link]

-

Chemistry LibreTexts. (2022). Fragmentation. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Buta-2,3-dien-1-ol. Available at: [Link]

-

Chemistry LibreTexts. (2022). Fragmentation. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

Sources

- 1. 2,3-Butadien-1-ol | C4H6O | CID 140447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2,3-ブタジエン-1-オール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C─H Bond Addition to 1,3-Enynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]

- 17. Specification for storage and transportation of allyl alcohol-Chemwin [en.888chem.com]

computational analysis of 2,3-Butadien-1-ol frontier orbitals

An In-depth Technical Guide to the Computational Analysis of 2,3-Butadien-1-ol Frontier Orbitals for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the computational analysis of 2,3-Butadien-1-ol's frontier molecular orbitals (HOMO and LUMO). It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and predict the molecule's reactivity, stability, and potential as a pharmacophore or a reactive metabolite. We will move beyond a simple procedural outline, focusing on the causal reasoning behind methodological choices and the practical interpretation of the resulting data.

Strategic Imperative: Why Frontier Orbital Analysis of 2,3-Butadien-1-ol Matters in Drug Development

2,3-Butadien-1-ol is a fascinating, yet under-explored, small molecule. Its structure features two key functional groups: a strained allene system and a primary alcohol. This unique combination presents a duality in its chemical nature that is of significant interest in medicinal chemistry.

-

The Allene Core: Allenes are cumulenic systems with two perpendicular π-bonds. This arrangement leads to a unique electronic structure and stereochemistry, making them attractive as rigid scaffolds or bioisosteres in drug design. However, this strained system can also be a site of metabolic attack or unexpected reactivity.

-

The Hydroxyl Group: The primary alcohol is a classic hydrogen bond donor and acceptor, critical for anchoring a molecule within a biological target's binding pocket. It also serves as a primary site for Phase I and Phase II metabolism.

Understanding the interplay between these two groups is paramount. Frontier Molecular Orbital (FMO) theory provides a powerful predictive framework. By calculating the energy and visualizing the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can elucidate the most probable sites for nucleophilic and electrophilic attack, respectively. This knowledge is critical for:

-

Predicting Metabolic Lability: Identifying electron-rich regions (HOMO) susceptible to oxidative metabolism by Cytochrome P450 enzymes.

-

Foreseeing Toxicity: Assessing the potential for the molecule or its metabolites to act as electrophiles (LUMO) that could covalently modify proteins or DNA, a common mechanism for toxicity.

-

Guiding Analogue Design: Rationally modifying the structure to tune its electronic properties, enhancing target affinity while minimizing off-target reactivity.

Methodological Framework: A Self-Validating Computational Protocol

The following protocol is designed as a robust, self-validating workflow. The choice of Density Functional Theory (DFT) is deliberate; it offers an excellent balance of computational accuracy and efficiency for a molecule of this size. The B3LYP functional is a well-regarded hybrid functional that has demonstrated broad applicability for organic molecules. The 6-31G(d) basis set is a Pople-style basis set that includes polarization functions on heavy atoms, which is crucial for accurately describing the bonding in a strained system like an allene.

Step-by-Step Computational Workflow

Objective: To perform geometry optimization and subsequent frontier orbital analysis of 2,3-Butadien-1-ol.

Software: Gaussian 16, ORCA, or equivalent quantum chemistry software package. Visualization with GaussView, Avogadro, or Chemcraft.

Protocol:

-

Initial Structure Generation:

-

Construct the 3D structure of 2,3-Butadien-1-ol using a molecular builder (e.g., Avogadro, GaussView).

-

Ensure correct atom types, bonds, and initial stereochemistry. The allene moiety imparts chirality to the molecule, a critical consideration.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to resolve any egregious bond lengths or angles. This provides a reasonable starting point for the more demanding quantum mechanical calculations.

-

-

Geometry Optimization (DFT):

-

Causality: The first principle of any meaningful quantum chemical calculation is that it must be performed on a stable, minimum-energy structure. The forces on each atom must be near zero. Failure to optimize the geometry will lead to physically meaningless orbital energies and shapes.

-